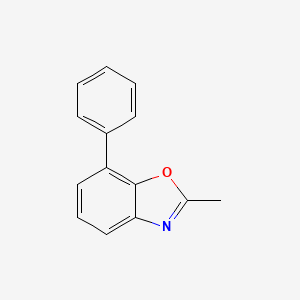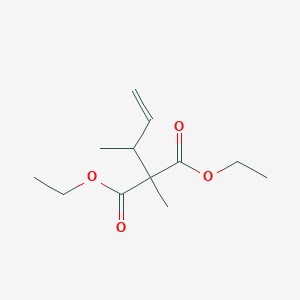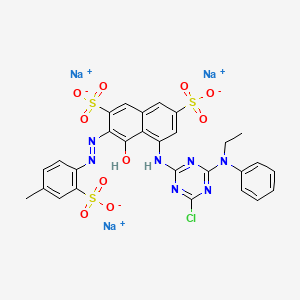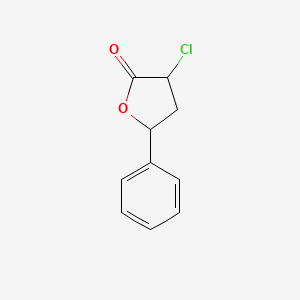
4-Isocyanato-2,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanato-2,6-dimethylpyrimidine is a chemical compound characterized by the presence of an isocyanate group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2,6-dimethylpyrimidine typically involves the reaction of 2,6-dimethylpyrimidine with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Cyclization: Starting with methyl cyanoacetate, urea, and sodium methylate, the initial cyclization forms 2,6-dimethylpyrimidine.
Isocyanation: The 2,6-dimethylpyrimidine is then reacted with phosgene or a similar reagent to introduce the isocyanate group, forming this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanato-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Tertiary amines, tin compounds, and other catalysts to enhance reaction rates.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile
Major Products Formed:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with polyols
Scientific Research Applications
4-Isocyanato-2,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles in biological systems.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polyurethanes, which are essential in the manufacture of foams, coatings, adhesives, and elastomers .
Mechanism of Action
The mechanism of action of 4-Isocyanato-2,6-dimethylpyrimidine primarily involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines and alcohols. This reactivity is exploited in various chemical transformations, including the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
4,6-Dimethylpyrimidine-2-thione: A related compound with a thione group instead of an isocyanate group.
2-Amino-4,6-dimethylpyrimidine: Contains an amino group, offering different reactivity and applications.
4,6-Dimethylpyrimidine-2-thiol: Features a thiol group, used in different chemical and biological contexts
Uniqueness: 4-Isocyanato-2,6-dimethylpyrimidine is unique due to its isocyanate functionality, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in the synthesis of polyurethanes and other derivatives, setting it apart from compounds with amino, thione, or thiol groups .
Properties
CAS No. |
72975-47-4 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-isocyanato-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C7H7N3O/c1-5-3-7(8-4-11)10-6(2)9-5/h3H,1-2H3 |
InChI Key |
LSQYGJNVZMKQQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)


![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)






![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)

